![molecular formula C22H38O10S B1676800 m-PEG8-Tos CAS No. 79622-11-0](/img/structure/B1676800.png)
m-PEG8-Tos
Overview
Description
m-PEG8-Tos is a PEG derivative containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It has a molecular weight of 494.6 .
Synthesis Analysis
m-PEG8-Tos is a PEG-based PROTAC linker that can be used in the synthesis of Silymarin . It is a derivative of silybin ethers, extracted from patent CN105037337A (compound III-d) .
Molecular Structure Analysis
The IUPAC name of m-PEG8-Tos is 3,6,9,12,15,18,21-heptaoxadocos-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C22H38O10S/c1-21-3-5-22 (6-4-21)33 (23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 .
Chemical Reactions Analysis
The tosyl group in m-PEG8-Tos is a very good leaving group for nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
PEG Linker
m-PEG8-Tos is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This makes m-PEG8-Tos useful in the creation of complex molecules where a specific sequence of reactions is required.
Solubility Enhancer
The hydrophilic PEG spacer in m-PEG8-Tos increases solubility in aqueous media . This property is beneficial in pharmaceutical applications where improving the solubility of drug compounds can enhance their bioavailability.
Reagent Grade Research
m-PEG8-Tos is available as a reagent grade compound for research purposes . It can be used in various chemical reactions in the lab to study its properties and potential applications.
Antibody-Oligonucleotide Conjugates (AOC)
m-PEG8-Tos can be used in the application of Antibody-Oligonucleotide Conjugates (AOC) . AOCs are a class of bioconjugates that combine the specificity of antibodies with the versatility of oligonucleotides.
PROTAC Linker
m-PEG8-Tos is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. m-PEG8-Tos can be used in the synthesis of a series of PROTACs .
Non-Cleavable Linker
m-PEG8-Tos is a non-cleavable linker . This means it remains intact during chemical reactions, making it useful in applications where stability is required.
Mechanism of Action
Target of Action
m-PEG8-Tos, also known as Tos-PEG8-m, is a derivative of silybin ethers . It is primarily used as a PROTAC linker in the synthesis of Silymarin . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system .
Mode of Action
m-PEG8-Tos operates as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the target protein and an E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of m-PEG8-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTAC molecules, m-PEG8-Tos enables the selective degradation of specific target proteins .
Pharmacokinetics
The pharmacokinetic properties of m-PEG8-Tos are largely determined by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.
Result of Action
The primary result of the action of m-PEG8-Tos is the degradation of its target proteins . By facilitating the ubiquitination of these proteins, m-PEG8-Tos enables their breakdown by the proteasome . This can lead to changes in cellular processes depending on the function of the degraded protein.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG8-Tos |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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